2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol
Description
Properties
CAS No. |
2168450-38-0 |
|---|---|
Molecular Formula |
C5H6BrNOS |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most straightforward route to 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol involves the nucleophilic ring-opening of ethylene oxide by 4-bromo-1,2-thiazole. This method, reported by VulcanChem, proceeds under controlled conditions to ensure regioselectivity and minimize side reactions. The thiazole’s bromine atom at the 4-position activates the ring toward electrophilic substitution, while the ethylene oxide introduces the ethanolic side chain.
Optimization Challenges
Key challenges include controlling exothermicity during ethylene oxide addition and preventing polymerization of the epoxide. Temperature modulation (-60°C to -20°C) and slow reagent addition are critical, as exemplified in analogous bromination protocols. Post-reaction workup typically involves neutralization of residual acid or base, followed by solvent distillation and chromatographic purification to isolate the product.
Lithiation-Electrophilic Quenching Strategies
Lithiation of Brominated Thiazole Precursors
A more complex but higher-yielding approach involves lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole followed by quenching with acetaldehyde. This method, detailed by Sinenko et al., leverages the strong base tert-butyllithium (t-BuLi) to deprotonate the thiazole at low temperatures (-70°C to -80°C), generating a reactive lithio-intermediate.
Reaction Sequence
-
Lithiation : t-BuLi abstracts a proton adjacent to the bromine atom, forming a lithiated species.
-
Electrophilic Quenching : Acetaldehyde is added, undergoing nucleophilic attack by the lithio-intermediate to yield 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol.
-
Deprotection : The 1,3-dioxolane protecting group is hydrolyzed under acidic conditions to unmask the primary alcohol.
Experimental Parameters and Yields
Spectral Characterization
The product was confirmed via:
Comparative Analysis of Methodologies
Yield and Scalability
Practical Considerations
-
Cost : Ethylene oxide is inexpensive but hazardous, requiring specialized handling.
-
Complexity : Lithiation demands rigorous anhydrous conditions and expertise in handling t-BuLi.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted thiazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: Formation of 2-(4-bromo-1,2-thiazol-5-yl)ethanal or 2-(4-bromo-1,2-thiazol-5-yl)ethanoic acid.
Reduction: Formation of 2-(1,2-thiazol-5-yl)ethan-1-ol.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Thiazole derivatives, including 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol, are well-known for their biological activities . They are primarily explored for:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Antifungal Properties : Research indicates that thiazole derivatives can inhibit fungal growth, thus serving as potential antifungal agents.
- Antiviral Effects : Preliminary studies suggest that these compounds may interfere with viral replication mechanisms.
- Anticancer Activity : Thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Biological Studies
In biological research, this compound is utilized to:
- Investigate the mechanisms of action of thiazole derivatives on cellular pathways.
- Study interactions with specific enzymes and receptors , aiding in understanding how these compounds exert their biological effects.
Materials Science
The compound also finds applications in materials science:
- Organic Semiconductors : Thiazole derivatives are integral in developing organic electronic materials due to their semiconducting properties.
- Light-emitting Diodes (LEDs) : Research has shown that thiazole compounds can be used in the fabrication of LEDs, contributing to advancements in optoelectronic devices.
Agriculture
In agricultural chemistry, this compound is explored for its potential as:
- Agrochemicals : The compound can be developed into fungicides and herbicides to protect crops from pests and diseases.
Chemical Properties and Reactions
The compound undergoes various chemical reactions, which can be leveraged for synthesizing new derivatives:
| Reaction Type | Description |
|---|---|
| Oxidation | The ethan-1-ol group can be oxidized to yield aldehydes or carboxylic acids. |
| Reduction | The bromine atom can be reduced to form hydrogen-substituted thiazole derivatives. |
| Substitution | The bromine atom can be replaced with nucleophiles like amines or thiols. |
Mechanism of Action
The mechanism of action of 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and ethan-1-ol group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Electronic and Steric Effects
- Bromine Positioning : In 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol, the bromine at the 4-position of the thiazole ring creates a steric hindrance that may influence regioselectivity in reactions. In contrast, 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol () features bromine and fluorine on a pyridine ring, introducing both steric and electronic effects (e.g., increased electrophilicity) .
- Heterocycle Type : Thiazoles (sulfur and nitrogen) vs. triazoles (three nitrogens, ) exhibit differences in aromaticity and hydrogen-bonding capacity. Triazoles often show higher metabolic stability in pharmaceutical applications, whereas thiazoles are more electron-deficient, favoring electrophilic substitutions .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol, and how can purity be optimized?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions involving brominated thiazole precursors. For example, refluxing in ethanol with catalysts (e.g., sodium) followed by recrystallization from ethanol/water (1:2) improves purity . Purity validation requires HPLC (≥97% threshold) and NMR spectroscopy to confirm the absence of byproducts like unreacted bromothiazole intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer:
- NMR : ¹H/¹³C NMR identifies the hydroxyl group (δ ~1.8-2.2 ppm for -CH₂OH) and thiazole ring protons (δ ~7.5-8.5 ppm) .
- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated for structurally analogous thiazole derivatives in single-crystal studies (R factor <0.05) .
- FTIR : Confirms the -OH stretch (~3200-3600 cm⁻¹) and C-Br vibration (~550-650 cm⁻¹) .
Advanced Research Questions
Q. How can solvent selection influence the reaction kinetics of this compound in nucleophilic substitution reactions?
- Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions by stabilizing transition states, while protic solvents (e.g., ethanol) may slow kinetics due to hydrogen bonding. Solvent effects can be quantified via Arrhenius plots under controlled temperatures (e.g., 25–80°C) . Computational modeling (DFT) using SMILES notations (e.g.,
CN1C(=NN=C1SCCO)CCN) predicts solvation energies .
Q. What strategies mitigate organic degradation during prolonged experimental workflows involving this compound?
- Methodological Answer: Degradation (e.g., oxidation of the hydroxyl group) can be minimized by:
- Temperature control : Continuous cooling (4°C) during storage reduces thermal degradation .
- Inert atmospheres : Conducting reactions under nitrogen/argon prevents oxidation .
- Stabilizers : Adding radical scavengers (e.g., BHT) at 0.1-1.0 wt% preserves integrity .
Q. How do researchers resolve contradictions in spectral data for bromothiazole derivatives?
- Methodological Answer: Contradictions (e.g., unexpected NMR splitting) arise from dynamic effects like tautomerism or residual solvents. Strategies include:
- Variable-temperature NMR : Identifies tautomeric shifts (e.g., thiazole ring proton exchange) .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and rules out adducts .
- Replication : Repetition under anhydrous conditions excludes moisture interference .
Q. What computational approaches predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer:
- DFT calculations : Optimize transition states for Suzuki-Miyaura couplings using bromine’s electronegativity (Mulliken charges) and bond dissociation energies .
- Molecular docking : Models interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity .
- InChI key-based databases : Cross-reference reactivity with analogs (e.g., FEZSGAFZKJQXDM-UHFFFAOYSA-N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
